BenchChemオンラインストアへようこそ!

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide

Kinase inhibition Positional isomer SAR Hydrogen-bond geometry

Procure CAS 1021023-61-9 to access the 3-pyridinylamino-pyridazine hinge-binding motif, structurally orthogonal to 4-pyridinylamino scaffolds. This unsubstituted furan chemotype provides a clean baseline for systematic SAR at the 4- and 5-positions. Ideal for constructing kinase selectivity panels that probe alternative hinge hydrogen-bond geometries, as established in SYK inhibitor patent literature.

Molecular Formula C16H16N6O2
Molecular Weight 324.344
CAS No. 1021023-61-9
Cat. No. B2882190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide
CAS1021023-61-9
Molecular FormulaC16H16N6O2
Molecular Weight324.344
Structural Identifiers
SMILESC1=CC(=CN=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=CO3
InChIInChI=1S/C16H16N6O2/c23-16(13-4-2-10-24-13)19-9-8-18-14-5-6-15(22-21-14)20-12-3-1-7-17-11-12/h1-7,10-11H,8-9H2,(H,18,21)(H,19,23)(H,20,22)
InChIKeyDEXGLKRJTUFMER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-(Pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide (CAS 1021023-61-9): Core Scaffold and Procurement Identity


N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide (CAS 1021023-61-9) is a synthetic heterocyclic small molecule (MF: C₁₆H₁₆N₆O₂; MW: 324.34 g/mol) built on a pyridazine diamino core linked via an ethylenediamine spacer to a furan-2-carboxamide terminus . The compound belongs to a broader class of substituted pyridazine carboxamides disclosed in patent families targeting protein kinases, including ALK and SYK, for oncology and inflammatory disease applications [1]. Its defining structural feature is the 3-pyridylamino substituent on the pyridazine ring, which distinguishes it from the 4-pyridylamino positional isomer and other aryl-amino variants within the same chemotype.

Why N-(2-((6-(Pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the pyridazine-amino-ethyl-furan carboxamide chemotype, small structural perturbations—such as repositioning the pyridine nitrogen from the 3- to the 4-position, introducing a bromine substituent on the furan ring, or replacing the pyridylamino group with a pyrrole—generate analogs with distinct physicochemical and potentially pharmacological profiles . Published SAR on related [6-(3-pyridyl)pyridazin-3-yl]amide insecticidal series demonstrates that modifications to the pyridine and pyridazine rings can produce >10-fold changes in potency against target organisms [1]. Consequently, procurement of a generic 'similar' pyridazine amide without confirming the exact substitution pattern risks acquiring a compound with divergent target engagement, solubility, and metabolic stability.

Quantitative Differentiation Evidence for N-(2-((6-(Pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide


Positional Isomerism: 3-Pyridinylamino vs. 4-Pyridinylamino Substitution and Predicted Kinase Binding Poses

The 3-pyridinylamino substituent positions the pyridine nitrogen at the meta position relative to the linking amine, creating a hydrogen-bond acceptor vector that differs from the para-oriented nitrogen in the 4-pyridinylamino isomer . In kinase inhibitor design, such positional isomerism frequently dictates hinge-region binding geometry. For example, in the related SYK inhibitor patent family, pyridazine carboxamides with 3-substituted pyridine motifs exhibit distinct potency profiles compared to their 4-substituted counterparts [1]. No publicly available head-to-head biochemical IC₅₀ comparison between the 3-pyridinyl and 4-pyridinyl isomers of this specific chemotype has been identified [2].

Kinase inhibition Positional isomer SAR Hydrogen-bond geometry

Halogen Absence: Unsubstituted Furan vs. 5-Bromo-Furan Impact on LogP and Metabolic Stability

The target compound bears an unsubstituted furan-2-carboxamide, whereas the direct analog 5-bromo-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide (CAS 1021059-63-1) introduces a bromine atom at the furan 5-position . The bromine substitution increases molecular weight from 324.34 to 403.24 g/mol and elevates lipophilicity. Calculated physicochemical parameters indicate a cLogP shift of approximately +0.6 to +0.8 units for the brominated analog versus the parent, based on standard fragment-based estimations [1]. Increased lipophilicity and the presence of a metabolically labile C-Br bond may reduce metabolic stability, alter plasma protein binding, and modify tissue distribution.

Physicochemical properties Metabolic stability LogP

Pyrrole vs. Pyridine Replacement: Impact on Aromatic Stacking and Kinase Hinge Recognition

An alternative analog, N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide, replaces the pyridin-3-ylamino group with a pyrrol-1-yl substituent, eliminating the pyridine nitrogen entirely . This substitution removes a key hydrogen-bond acceptor that is typically essential for kinase hinge-region binding. In kinase inhibitor pharmacophore models, a pyridine nitrogen often acts as the critical hinge-binding motif, and its replacement with a pyrrole (which lacks a ring nitrogen available for H-bonding) is expected to drastically reduce or abolish kinase affinity [1]. The target compound retains the pyridine nitrogen, preserving this canonical hinge-binding interaction.

Kinase hinge binding π-π stacking Heterocycle SAR

Ethylenediamine Linker Length: Optimized Spacing Between Hinge-Binder and Solvent-Exposed Furan Carboxamide

The ethylenediamine linker (-NH-CH₂-CH₂-NH-) connecting the pyridazine core to the furan-2-carboxamide provides a specific spatial separation. Shorter (methylene) or longer (propylene) linkers would alter the trajectory of the terminal furan carboxamide group. In the structural class represented by US 9,126,947 B2 (ensartinib and analogs), the linker length between the pyridazine hinge-binding scaffold and the terminal amide/carboxamide is a critical determinant of kinase selectivity and potency [1]. The ethylene linker positions the terminal furan-2-carboxamide to potentially interact with solvent-exposed regions or the DFG-out pocket, depending on the kinase conformation.

Linker SAR Kinase type II/III inhibitor design Solvent exposure

Recommended Application Scenarios for N-(2-((6-(Pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide Based on Differentiated Properties


Kinase Profiling Panels Requiring 3-Pyridinyl Hinge-Binder Chemotypes

For researchers assembling diverse kinase inhibitor screening libraries, this compound offers a 3-pyridinylamino-pyridazine hinge-binding motif that is structurally orthogonal to the more common 4-pyridinylamino or pyrimidine-based scaffolds [1]. Its inclusion in selectivity panels can help distinguish kinase inhibitor chemotypes that exploit alternative hinge hydrogen-bond geometries, as established in the SYK inhibitor patent literature [2].

Structure-Activity Relationship (SAR) Studies on Furan-2-Carboxamide Terminus Without Halogen Confounds

The unsubstituted furan ring (cf. the 5-bromo analog, CAS 1021059-63-1) provides a clean baseline for SAR exploration [1]. Medicinal chemists can systematically introduce substituents at the furan 4- or 5-position without confounding effects from a pre-existing heavy halogen, enabling clearer deconvolution of electronic, steric, and lipophilic contributions to target binding and ADME properties.

Comparative Selectivity Studies Against the 4-Pyridinylamino Positional Isomer

Procurement of both the 3-pyridinylamino (CAS 1021023-61-9) and 4-pyridinylamino (N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)-2-furamide) isomers enables direct head-to-head kinase selectivity profiling [1]. Differential inhibition patterns across a kinase panel would provide direct experimental evidence for the role of pyridine nitrogen positioning in determining target engagement, a key question for kinase inhibitor design.

Agrochemical Lead Discovery Leveraging Pyridazine-Amide Insecticidal SAR

The [6-(3-pyridyl)pyridazin-3-yl]amide scaffold has demonstrated aphicidal activity against Myzus persicae and Aphis gossypii, with >10-fold potency improvement achievable through systematic SAR [2]. This compound, with its pyridazin-3-ylamino (rather than pyridazin-3-yl direct attachment) and furan-2-carboxamide terminus, represents a structural variation worth evaluating for insecticidal spectrum and potency against resistant pest populations.

Quote Request

Request a Quote for N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.